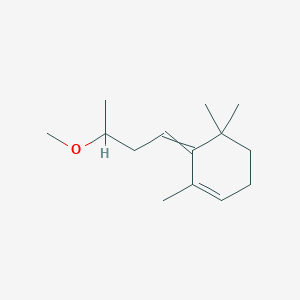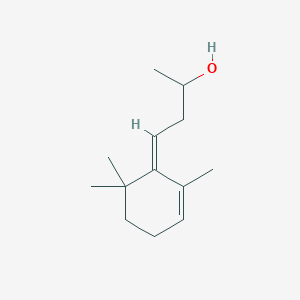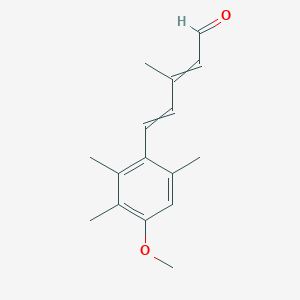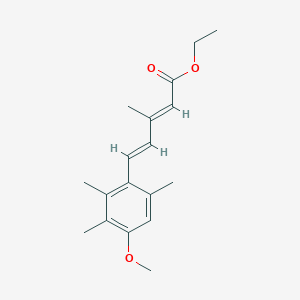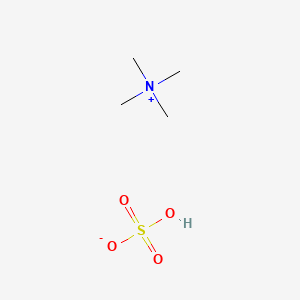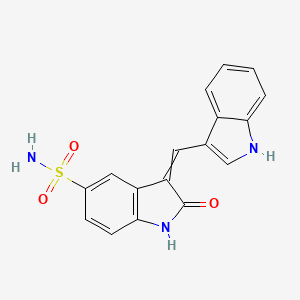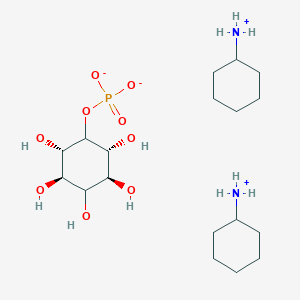![molecular formula C₂₀H₂₁D₃N₂O₂ B1140751 (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol CAS No. 1267657-68-0](/img/structure/B1140751.png)
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol is a deuterated form of quinidine, which is a class Ia antiarrhythmic agent. It is used primarily in scientific research as an internal standard for the quantification of quinidine by gas chromatography or liquid chromatography-mass spectrometry . Quinidine itself is a stereoisomer of quinine and is known for its use in treating certain types of arrhythmias .
准备方法
The preparation of (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol involves the incorporation of deuterium atoms into the quinidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. Industrial production methods typically involve the synthesis of quinidine followed by the selective replacement of hydrogen atoms with deuterium .
化学反应分析
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol, like quinidine, undergoes several types of chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidine-N-oxide.
Reduction: Reduction reactions can convert quinidine to dihydroquinidine.
Substitution: Quinidine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include quinidine-N-oxide and dihydroquinidine .
科学研究应用
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol is widely used in scientific research due to its stability and reliability as an internal standard. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of quinidine.
Biology: Employed in studies involving the metabolism and pharmacokinetics of quinidine.
Medicine: Utilized in research on antiarrhythmic drugs and their mechanisms of action.
Industry: Applied in the quality control of pharmaceutical products containing quinidine
作用机制
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol, being a deuterated form of quinidine, shares the same mechanism of action as quinidine. Quinidine primarily works by blocking the fast inward sodium current (I Na) in cardiac cells. This action decreases myocardial excitability and conduction velocity, which helps in controlling arrhythmias . Quinidine also affects potassium efflux during repolarization and reduces calcium transport across cell membranes .
相似化合物的比较
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol can be compared with other similar compounds such as:
Quinine: Another stereoisomer of quinidine, primarily used as an antimalarial agent.
Dihydroquinidine: A reduced form of quinidine with similar antiarrhythmic properties.
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate quantification in analytical studies .
属性
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-UQYGQJJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
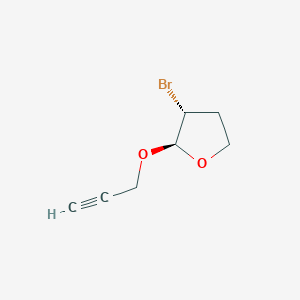

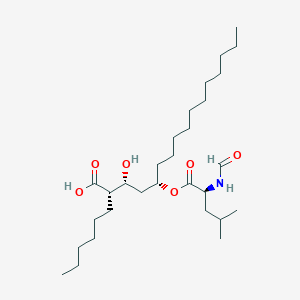
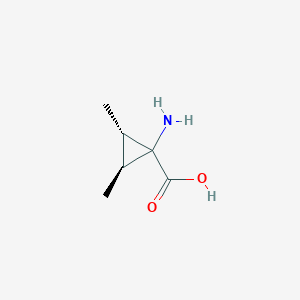
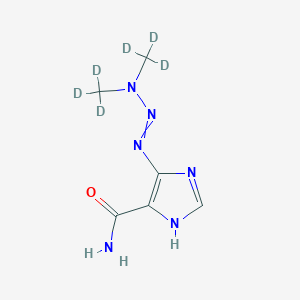

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
